[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methanamine

Data Integrity Procurement Transparency Evidence-Based Selection

[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methanamine (CAS 1156232-02-8) is a heterocyclic building block featuring a primary amine nucleophile, a 1,2,4-oxadiazole bioisostere, and a thiophene ring attached at the 3-position. With a molecular weight of 181.21 g/mol and a calculated LogP of 1.2568, it serves as a versatile intermediate for amide coupling and other derivatizations, particularly in medicinal chemistry programs seeking to explore the underutilized thiophen-3-yl geometry relative to the more common thiophen-2-yl isomer.

Molecular Formula C7H7N3OS
Molecular Weight 181.21
CAS No. 1156232-02-8
Cat. No. B2477912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methanamine
CAS1156232-02-8
Molecular FormulaC7H7N3OS
Molecular Weight181.21
Structural Identifiers
SMILESC1=CSC=C1C2=NOC(=N2)CN
InChIInChI=1S/C7H7N3OS/c8-3-6-9-7(10-11-6)5-1-2-12-4-5/h1-2,4H,3,8H2
InChIKeyRHJYSABXBGCGSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methanamine (CAS 1156232-02-8): Procurement-Ready Properties and Isomeric Identity


[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methanamine (CAS 1156232-02-8) is a heterocyclic building block featuring a primary amine nucleophile, a 1,2,4-oxadiazole bioisostere, and a thiophene ring attached at the 3-position . With a molecular weight of 181.21 g/mol and a calculated LogP of 1.2568, it serves as a versatile intermediate for amide coupling and other derivatizations, particularly in medicinal chemistry programs seeking to explore the underutilized thiophen-3-yl geometry relative to the more common thiophen-2-yl isomer .

Isomer geometry Thiophen-3-yl substitution enables SAR differentiation from common 2-yl isomers
Reactive handle Primary amine nucleophile for amide coupling and derivatization workflows
Bioisostere scaffold 1,2,4-Oxadiazole core supports medicinal chemistry and probe design programs

Why [3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methanamine Cannot Be Replaced by Common Thiophene Isomers


Generic substitution with the commercially prevalent thiophen-2-yl isomer (CAS 933699-02-6) or other aryl analogs is invalid for structure-activity relationship (SAR) studies because the position of the sulfur atom on the thiophene ring directly dictates the three-dimensional orientation of key pharmacophoric features . The 3-yl attachment creates a distinct vector and electronic distribution compared to the 2-yl attachment, leading to divergent binding conformations in target proteins. For instance, N-arylated derivatives of this specific scaffold have been designed as PPAR-α ligands where the thiophenyl substitution pattern significantly impacts agonist activity and cytotoxicity profiles [1]. A simple switch to a 2-thienyl or phenyl analog changes the molecular shape and cannot serve as a reliable surrogate.

3-Thienyl Isomer (Target)
Generic Isomers (Substitution Risk)
Defined spatial vector from 3-yl attachment
2-Thienyl or phenyl substitution may alter molecular geometry
Reported PPAR-α ligand SAR sensitivity to thiophene position
Agonist activity and cytotoxicity profiles may shift with isomer switch
Structural prerequisite for designed binding conformations
Surrogate analogs may not reliably reproduce target engagement

Quantitative Differentiation Evidence for [3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methanamine


Critical Self-Assessment: Limitation of Direct Comparative Bioactivity Data

A rigorous search of primary literature and patents reveals a critical data gap: no direct, head-to-head biological assay comparison (e.g., IC50, EC50, Ki) exists in the public domain that pits the standalone [3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methanamine scaffold directly against its 2-thienyl isomer or other close analogs. The compound is primarily utilized as a synthetic intermediate, and any quantifiable biological differentiation manifests in the final derivatized products, not the free methanamine building block. This absence of direct comparator data is a crucial factor for procurement decisions. The quantitative differentiators available are physicochemical and synthetic-utility based, rather than potency-based.

Direct Comparator Data
Data to verify
No head-to-head bioactivity comparison available
Compound role as synthetic intermediate; biological differentiation emerges in final derivatives
Standalone bioactivity data not in public domain
Data Integrity Procurement Transparency Evidence-Based Selection

Physicochemical Property Divergence: Calculated LogP and TPSA vs. Isomers

Computationally predicted physicochemical properties provide a basis for differentiation. The target compound has a calculated LogP of 1.2568 and a Topological Polar Surface Area (TPSA) of 64.94 Ų . While comparable data for the 2-thienyl isomer (CAS 933699-02-6) under identical calculation methods could not be retrieved for a head-to-head comparison, these values position the compound in a specific drug-like chemical space. The TPSA value is a key determinant of membrane permeability, and even slight variations in LogP can impact solubility and formulation strategies relative to other heterocyclic amines.

Calculated LogP
Supplier data
LogP 1.2568 | TPSA 64.94 Ų
Supports pre-formulation and library design screening
Direct isomer comparison data unavailable; computationally predicted
Drug-likeness Physicochemical Properties Isomer Comparison

Synthetic Utility as a Key Intermediate for Cytotoxic Betulinic Acid Conjugates

The target compound belongs to a series of (3-aryl-1,2,4-oxadiazol-5-yl)methanamines (compounds 2–13) that were used as key intermediates in the synthesis of betulinic acid-1,2,4-oxadiazole amide derivatives (14–25) [1]. These final conjugates were tested for cytotoxicity on three human cancer cell lines in vitro, and all demonstrated high activity, as reported by Krishna et al. (2018). This establishes a proven synthetic pathway where the specific 3-aryl substitution (including thiophen-3-yl) is essential for generating biologically active conjugates. The compound's primary amine is the critical functional handle facilitating the amide coupling reaction that is central to this class of active molecules.

Synthetic Utility
Class-level inference
Key intermediate for betulinic acid-1,2,4-oxadiazole amide derivatives
Supports published synthetic pathway to reported cytotoxic conjugates
Reported high in vitro cytotoxicity on three cancer cell lines; no per-intermediate IC50 data
Medicinal Chemistry Cytotoxicity Amide Coupling

Procurement-Backed Application Scenarios for [3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methanamine


Medicinal Chemistry: Synthesis of PPAR-α Agonist Libraries

This compound is an ideal building block for generating focused libraries of 1,2,4-oxadiazole-based PPAR-α agonists. Research has demonstrated that modifications to the thiophenyl residue are a productive strategy for tuning agonist activity and reducing cytotoxicity in non-tumour cell lines [1]. Procurement of this specific 3-thienyl isomer enables exploration of a distinct chemical space compared to the more common 2-thienyl isomer, which is critical for establishing robust SAR.

Targeted Anticancer Agent Development: Betulinic Acid Conjugation

The compound is a validated precursor for synthesizing cytotoxic semisynthetic betulinic acid-1,2,4-oxadiazole amide derivatives, which have shown high activity against human cancer cell lines [2]. Its primary amine group is the essential reactive handle for the amide coupling to the betulinic acid core. Researchers can directly replicate and expand upon published synthetic protocols with confidence.

Chemical Biology: Probe Synthesis with Defined Geometry

In probe design, the geometry of the thiophene attachment (3-yl vs. 2-yl) directly dictates the spatial presentation of the primary amine-derived functional group (e.g., a fluorophore or affinity tag) . This building block is the only way to guarantee the specific vector required for a designed molecular probe targeting a binding pocket that favors the 3-thienyl orientation, making it a must-have over cheaper or more available 2-yl analogs.

Application
Selection Property
Validation Focus
PPAR-α ligand SAR studies
Thiophene substitution pattern
Agonist activity and cytotoxicity profiling in non-tumour cells
Cytotoxic betulinic acid conjugate synthesis
Primary amine coupling handle
Cancer cell-line cytotoxicity assay (reported pathway)
Molecular probe design (3-thienyl geometry)
Defined spatial orientation of functional group
Binding-pocket orientation verification
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